molecular formula C9H5FN4 B3138227 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile CAS No. 449758-80-9

5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile

Cat. No.: B3138227
CAS No.: 449758-80-9
M. Wt: 188.16 g/mol
InChI Key: DYXLXGFQGXDUFN-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is a chemical compound with the molecular formula C9H5FN4 It is characterized by the presence of a fluorine atom, a triazole ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile typically involves the reaction of 2,5-difluorobenzonitrile with 1,2,4-triazole sodium salt in the presence of a solvent such as dimethylformamide. The reaction is carried out at elevated temperatures, around 80°C, for approximately 15 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For redox reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(1H-1,2,4-triazol-1-yl)benzonitrile
  • 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzoic acid

Uniqueness

5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is unique due to the specific positioning of the fluorine atom and the triazole ring, which can influence its reactivity and interactions with biological targets.

Biological Activity

5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is a synthetic compound belonging to the triazole class, characterized by its structural features including a fluorine atom and a triazole ring attached to a benzonitrile moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antifungal and anticancer applications.

Antifungal Properties

Triazole derivatives are well-known for their antifungal properties, primarily through the inhibition of lanosterol 14-alpha-demethylase, an enzyme critical for ergosterol biosynthesis in fungi. The presence of the fluorine atom in this compound may enhance its binding affinity to this enzyme, potentially increasing its efficacy against various fungal strains .

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. These compounds have been shown to induce apoptosis in a dose-dependent manner .

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets. Studies suggest that it may bind to enzymes involved in cell wall synthesis or other metabolic pathways critical for cell survival and proliferation . Understanding these interactions is crucial for optimizing the compound's therapeutic potential and minimizing side effects.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step processes that include the reaction of fluorinated precursors with triazole derivatives. The purity and yield of synthesized compounds are critical for biological evaluations .

Table 1: Summary of Biological Activity Data

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMCF-70.65Induces apoptosis via caspase activation
Similar Triazole DerivativeMEL-82.41Inhibits lanosterol 14-alpha-demethylase
Another Triazole CompoundU93715.63Disrupts cell membrane integrity

Comparative Studies

Comparative studies have shown that the unique substitution pattern of this compound might confer distinct biological activities compared to other triazole derivatives. For example, modifications in the phenyl ring can significantly alter the compound's efficacy against specific fungal strains or cancer cells .

Future Directions

Further research is warranted to explore the full spectrum of biological activities exhibited by this compound. Investigations into its pharmacokinetic properties and in vivo efficacy will be essential for determining its potential as a therapeutic agent.

Properties

IUPAC Name

5-fluoro-2-(1,2,4-triazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN4/c10-8-1-2-9(7(3-8)4-11)14-6-12-5-13-14/h1-3,5-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXLXGFQGXDUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of 2,5-diflurobenzonitrile (4.5 g, 32.35 mmol) and 1,2,4-triazole sodium salt (3.6 g, 40 mmol) in dimethylformamide (40 mL) was heated at 80° C. for 15 h. The reaction mixture was then cooled, diluted with CH2Cl2 (200 mL), washed with water (3×30 mL) and brine (30 mL), then dried (Na2SO4), filtered and concentrated to give a white solid which was purified by flash column chromatography (SiO2) using 1:1 to 3:1 ethyl acetate/Hexanes to afford the title compound (2.98 g, 49% yield) as a white powder. 1H NMR (500 MHz, CDCl3) δ: 8.70 (1H, s), 8.18 (1H, s), 7.76 (1H, dd, J=9.0, 4.8 Hz), 7.55 (1H, dd, J=7.3, 2.8 Hz), 7.51–7.47 (1H, m). LCMS (M+H) calcd for C9H6FN4: 189.17; found: 189.10.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
49%

Synthesis routes and methods II

Procedure details

A mixture of 2,5-difluorobenzonitrile (500 mg, 3.6 mmol), 1,2,4-triazole (273 mg, 3.9 mmol) and Cs2CO3 (1.27 g, 3.9 mmol) in DMF (10 mL) was heated at 80° C. for 2 days. The solvent was removed under reduced pressure. The residue was partitioned between H2O and EtOAc. The layers were separated and the aqueous layer extracted with EtOAc (×3). The combined organic extracts were washed with brine, dried over MgSO4, filtered and concentrated to give the title compound as an off white solid (596 mg) along with a minor bis-alkylated byproduct. 1H NMR (400 MHz, CDCl3): δ 8.71 (s, 1H), 8.19 (s, 1H), 7.75–7.98 (m, 1H), 7.48–7.57 (m, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
273 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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